molecular formula C23H17ClO7S B12217587 (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12217587
M. Wt: 472.9 g/mol
InChI Key: HLJLWPCKRXPQFP-UUYOSTAYSA-N
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Description

(2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction is followed by the introduction of a 4-chlorobenzenesulfonate group through sulfonation reactions. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and pathways to understand its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure may be optimized to enhance its efficacy and reduce toxicity, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate include other benzofuran derivatives, such as:

  • 2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran
  • 2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
  • 2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzenesulfonate group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H17ClO7S

Molecular Weight

472.9 g/mol

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C23H17ClO7S/c1-28-16-6-10-20(29-2)14(11-16)12-22-23(25)19-9-5-17(13-21(19)30-22)31-32(26,27)18-7-3-15(24)4-8-18/h3-13H,1-2H3/b22-12-

InChI Key

HLJLWPCKRXPQFP-UUYOSTAYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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